

Application Note: Analysis of 5-OxoETE in Human Plasma

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Compound of Interest

Compound Name: 5-OxoETE-d7

Cat. No.: B15144142

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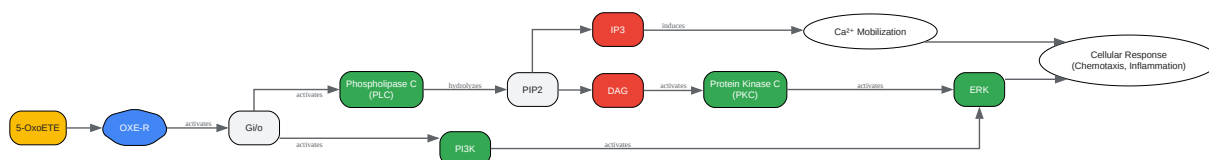
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.^[1] It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).^[1] 5-OxoETE is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in the pathophysiology of various inflammatory diseases, including asthma, allergic reactions, and cardiovascular disease.^{[1][2]} Its biological effects are mediated through the G-protein coupled receptor, OXE-R.^[1] Accurate and reliable quantification of 5-OxoETE in plasma is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics targeting this pathway. This application note provides a detailed protocol for the sample preparation and analysis of 5-OxoETE in human plasma using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5-OxoETE Signaling Pathway

5-OxoETE exerts its biological effects by binding to its specific receptor, OXE-R, a G-protein coupled receptor of the Gi/o subtype. Ligand binding initiates a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and cell survival.



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Caption: 5-OxoETE signaling through the OXE-R.

Quantitative Data

The concentration of 5-OxoETE in human plasma can vary depending on the physiological or pathological state. Elevated levels are often associated with inflammatory conditions.

Condition	Analyte	Concentration	Reference
Acute Myocardial Infarction	5-OxoETE in serum	Elevated vs. sham	
Ischemic Stroke	5-OxoETE in plasma	Positively correlated with IL-1 β	
Allergic Asthma	5-OxoETE	Positively correlated with severity	

Experimental Protocols

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of 5-OxoETE from human plasma using a C18 SPE cartridge.

Materials:

- Human plasma (collected in EDTA tubes)
- Internal Standard (IS): 5-oxo-[11,12,14,15-2H]ETE (d4-5-oxo-ETE)
- Methanol (MeOH), HPLC grade
- Deionized water
- Formic acid
- C18 SPE cartridges
- SPE manifold
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Procedure:

- **Sample Thawing and Spiking:** Thaw frozen plasma samples on ice. To 100 μ L of plasma, add 5 μ L of the internal standard solution (concentration to be optimized based on instrument sensitivity). Vortex briefly.
- **SPE Cartridge Conditioning:** Condition the C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
- **Sample Loading:** Load the plasma-IS mixture onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1.5 mL of 5% MeOH in water to remove interfering substances.

- Elution: Elute the 5-OxoETE and the internal standard from the cartridge with 1.2 mL of MeOH. Collect the eluate in a clean tube.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 50 µL of 50% MeOH in water. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the parameters for the quantification of 5-OxoETE using a triple quadrupole mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C

MS/MS Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI-)

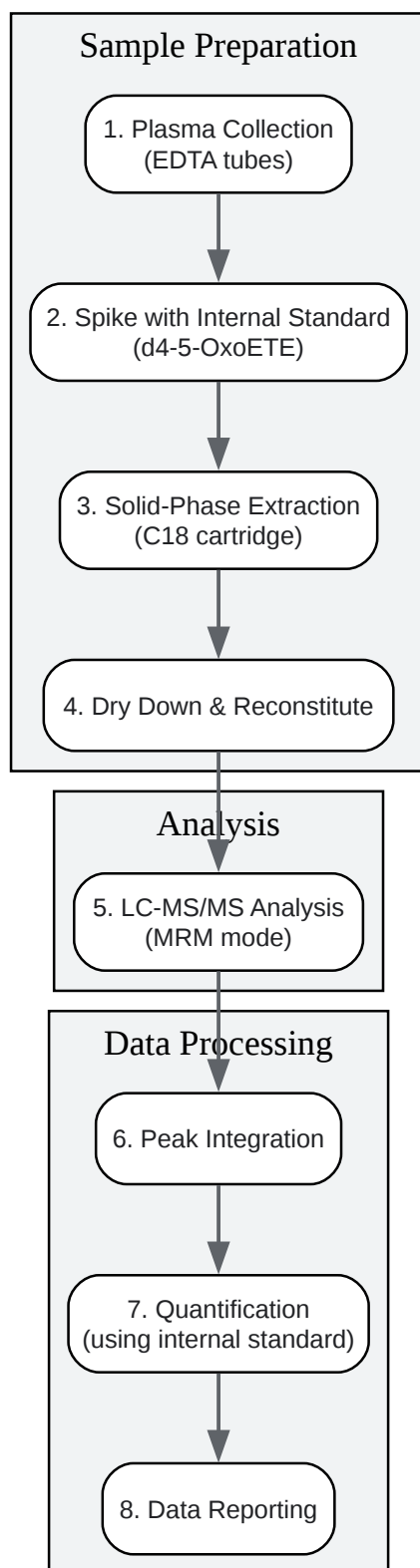
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
5-OxoETE	319.2	115.1
d4-5-OxoETE (IS)	323.2	115.1

Note: The specific collision energies and other source parameters should be optimized for the particular instrument being used.

Experimental Workflow

The overall workflow for the analysis of 5-OxoETE in plasma is a multi-step process that requires careful execution to ensure accurate and reproducible results.



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Caption: Workflow for 5-OxoETE analysis in plasma.

Conclusion

This application note provides a comprehensive and detailed methodology for the robust and sensitive quantification of 5-OxoETE in human plasma. The described SPE-LC-MS/MS method is suitable for use in clinical research and drug development to investigate the role of 5-OxoETE in health and disease. Adherence to the detailed protocols will ensure high-quality data for a better understanding of this important inflammatory mediator.

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